
Lycoricidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lycoricidine is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genus Lycoris. This compound is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of lycoricidine involves several steps, starting from readily available starting materials. One notable synthetic route includes the dearomatization of bromobenzene using arenophile-mediated dihydroxylation. This process is followed by transpositive Suzuki coupling and cycloreversion to obtain a key biaryl dihydrodiol intermediate. The intermediate is then converted to this compound through site-selective syn-1,4-hydroxyamination and deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic methodologies and the development of more efficient reaction conditions may pave the way for scalable production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Lycoricidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include bromobenzene, arenophiles, and Suzuki coupling reagents. The reaction conditions typically involve mild temperatures and specific catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions involving this compound include its derivatives, such as narciclasine and pancratistatin. These derivatives exhibit similar biological activities and are often studied alongside this compound for their therapeutic potential .
Applications De Recherche Scientifique
Lycoricidine has been extensively studied for its scientific research applications in various fields:
Mécanisme D'action
Lycoricidine exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. Additionally, this compound can induce autophagy, a process that helps in the degradation of damaged cellular components. These mechanisms contribute to its anticancer properties .
Comparaison Avec Des Composés Similaires
Lycoricidine is structurally related to other alkaloids from the Amaryllidaceae family, such as narciclasine, 7-deoxypancratistatin, and pancratistatin. These compounds share similar biological activities, including anticancer and antiviral properties. this compound is unique due to its specific molecular structure and the distinct pathways it targets in cancer cells .
List of Similar Compounds
- Narciclasine
- 7-Deoxypancratistatin
- Pancratistatin
This compound’s uniqueness lies in its ability to induce both apoptosis and autophagy, making it a versatile compound for therapeutic applications.
Propriétés
Numéro CAS |
19622-83-4 |
|---|---|
Formule moléculaire |
C14H13NO6 |
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
2,3,4-trihydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C14H13NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h1-3,8,11-13,16-18H,4H2,(H,15,19) |
Clé InChI |
YYDLFVZOIDOGSO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
SMILES isomérique |
C1OC2=C(O1)C=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O |
SMILES canonique |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
| 19622-83-4 | |
Synonymes |
lycoricidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






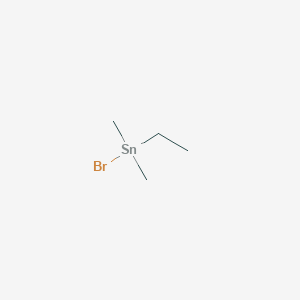
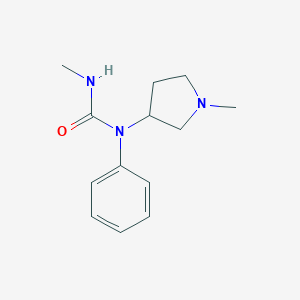
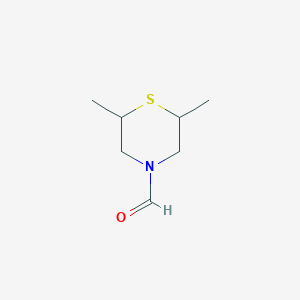


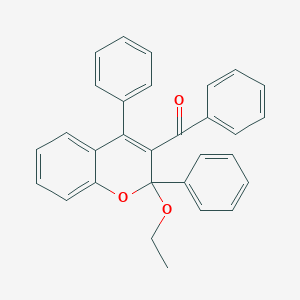


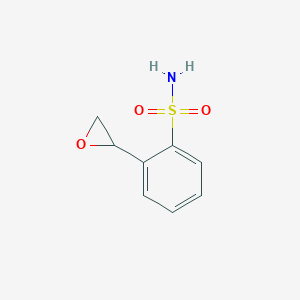
![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B35415.png)
